molecular formula C11H7ClN4 B8408975 6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Cat. No. B8408975
M. Wt: 230.65 g/mol
InChI Key: CHNRMEVCRTWANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-11-14-13-7-16(11)15-10/h1-7H

InChI Key

CHNRMEVCRTWANL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.0 g. of 3-chloro-6-(p-chlorophenyl)pyridazine (prepared as in Example 16), 5.1 g. of formylhydrazine and 60 ml. of butyl alcohol is heated at reflux temperature for 40 hours. The reaction mixture is cooled, filtered and the solid washed with petroleum ether and with water. The material is then heated with 125 ml. of ethanol and the insoluble material is collected by filtration. The filtrate is cooled and the precipitate is collected and combined with the insoluble material collected above. The combined solids are recrystallized from 130 ml. of ethyl alcohol to provide the product of the example as crystals, m.p. 216°-218° C.
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